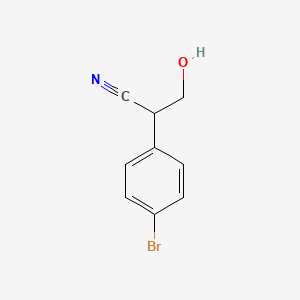

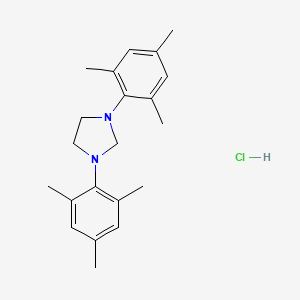

![molecular formula C14H20ClN3O B2579529 4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 109500-29-0](/img/structure/B2579529.png)

4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Biological Activities

A study has focused on the synthesis of benzimidazoles containing morpholine as potential glucosidase inhibitors with antioxidant activity. These derivatives, including 4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride, were synthesized and showed promising antioxidant activities and α-glucosidase inhibitory potential, suggesting potential applications in treating oxidative stress-related diseases and diabetes (Özil, Baltaş, & Parlak, 2018).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives, including those similar to this compound, has shown significant efficacy in protecting steel in acidic environments. These compounds demonstrate high inhibition efficiency, acting as mixed-type inhibitors and offering potential applications in corrosion protection for industrial metals (Yadav et al., 2016).

Chemical Synthesis Applications

The aminomethylation of imidazoheterocycles with morpholine highlights a novel approach to synthesizing aminomethylated derivatives, including those related to this compound. This method presents an efficient strategy for producing compounds under mild conditions, which could have implications in pharmaceutical synthesis and material science (Mondal, Samanta, Singsardar, & Hajra, 2017).

Material Science and Engineering

Benzimidazole derivatives, including morpholine-containing compounds, have been investigated for their role as corrosion inhibitors in material science. Their effectiveness in protecting metals from corrosion, coupled with their mixed inhibition mechanisms, showcases their potential in engineering applications to enhance the longevity and durability of metal components in corrosive environments (Rbaa et al., 2020).

Mechanism of Action

Target of action

Benzodiazoles and morpholines are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target of “1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride” would depend on its exact structure and functional groups .

Mode of action

The mode of action of benzodiazoles and morpholines can vary widely, from inhibiting enzyme activity to modulating receptor function. The exact mode of action of “1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride” would need to be determined through experimental studies .

Biochemical pathways

Benzodiazoles and morpholines can affect a variety of biochemical pathways, depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride” would depend on factors such as its solubility, stability, and molecular size. These properties would influence its bioavailability and distribution within the body .

Result of action

The molecular and cellular effects of “1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride” would depend on its mode of action and the specific biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride”. These factors can affect the compound’s solubility, stability, and interactions with its targets .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of “4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride” could be in the development of new drugs with improved pharmacological activities.

properties

IUPAC Name |

4-[(1-ethylbenzimidazol-2-yl)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFNGLPQGWCLMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

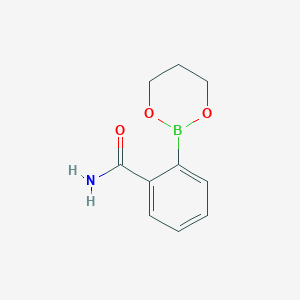

![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)

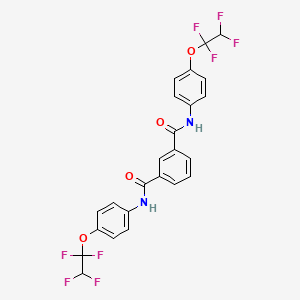

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

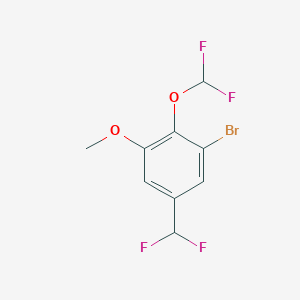

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)